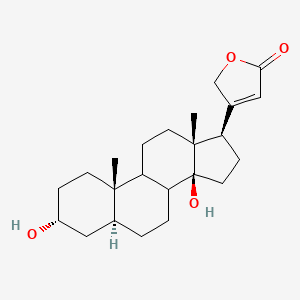
3-Epiuzarigenin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Epiuzarigenin is a naturally occurring cardenolide, a class of steroidal glycosides known for their medicinal properties, particularly in treating heart conditions. It is derived from the Uzara plant (Xysmalobium undulatum), which belongs to the milkweed family (Asclepiadoideae). This compound has been used in traditional African medicine for centuries to treat various ailments such as wounds, diarrhea, spasms, menstrual cramps, and headaches .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The semisynthesis of 3-Epiuzarigenin typically starts from epi-androsterone. The synthetic strategy involves the stereoselective introduction of the β-hydroxy group at C-14 via Mukaiyama oxidation. The butenolide ring at C-17 is installed using a Stille-cross-coupling reaction, followed by stereoselective hydrogenation of the C-16/C-17 double bond .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, ensuring the availability of the compound for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Epiuzarigenin undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Mukaiyama oxidation is commonly used for introducing the β-hydroxy group at C-14.
Reduction: Stereoselective hydrogenation is used to reduce the C-16/C-17 double bond.
Substitution: Various reagents can be used depending on the desired substitution.
Major Products: The major products formed from these reactions include different stereoisomers of uzarigenin and its derivatives .
Applications De Recherche Scientifique
3-Epiuzarigenin has a wide range of scientific research applications:
Chemistry: Used as a starting material for synthesizing other cardenolides and steroidal glycosides.
Biology: Studied for its effects on cellular processes and its potential as a biochemical tool.
Medicine: Investigated for its cardiotonic properties and potential therapeutic uses in treating heart conditions.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 3-Epiuzarigenin involves its interaction with molecular targets such as the sodium-potassium ATPase enzyme. By inhibiting this enzyme, this compound increases the intracellular concentration of calcium ions, leading to stronger heart contractions. This mechanism is similar to other cardiac glycosides, making it effective in treating heart conditions .
Comparaison Avec Des Composés Similaires
Digitoxin: Another cardenolide with similar cardiotonic properties but higher toxicity.
Digoxin: A well-known cardiac glycoside with a similar mechanism of action but different pharmacokinetics.
Calotropin: Another cardenolide with structural similarities to 3-Epiuzarigenin.
Uniqueness: this compound is unique due to its lower cardiotonic effect compared to other cardiac glycosides, making it less likely to cause intoxication. This property makes it a safer alternative for therapeutic use .
Propriétés
Numéro CAS |
466-08-0 |
|---|---|
Formule moléculaire |
C23H34O4 |
Poids moléculaire |
374.5 g/mol |
Nom IUPAC |
3-[(3R,5S,10S,13R,14S,17R)-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C23H34O4/c1-21-8-5-16(24)12-15(21)3-4-19-18(21)6-9-22(2)17(7-10-23(19,22)26)14-11-20(25)27-13-14/h11,15-19,24,26H,3-10,12-13H2,1-2H3/t15-,16+,17+,18?,19?,21-,22+,23-/m0/s1 |
Clé InChI |
XZTUSOXSLKTKJQ-OZXOYNGHSA-N |
SMILES isomérique |
C[C@]12CC[C@H](C[C@@H]1CCC3C2CC[C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)O |
SMILES canonique |
CC12CCC(CC1CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


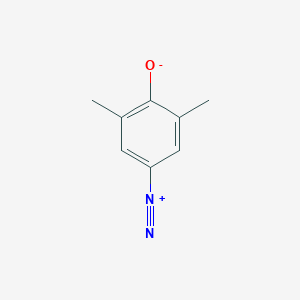
![Ethyl 3-[(3-ethoxy-3-oxopropyl)sulfonylmethylsulfonyl]propanoate](/img/structure/B14742261.png)
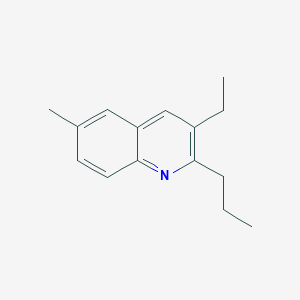
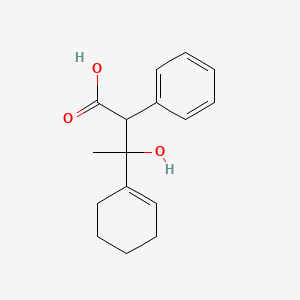
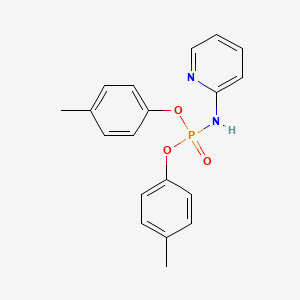
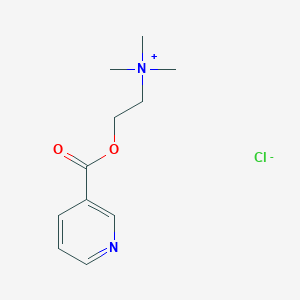
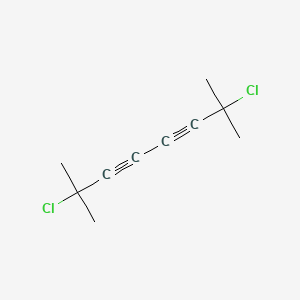

![[(2R,3S)-3-(2-iodoacetyl)oxybutan-2-yl] 2-iodoacetate](/img/structure/B14742282.png)
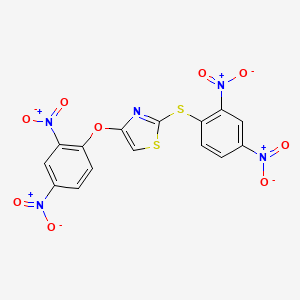

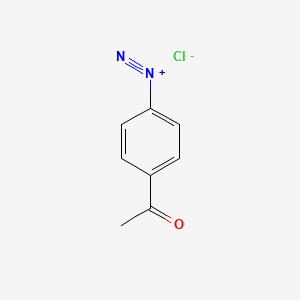
![10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;2-formamido-4-methylpentanoic acid](/img/structure/B14742305.png)
![1-Chloro-3-[(4-methylphenoxy)methyl]benzene](/img/structure/B14742310.png)
